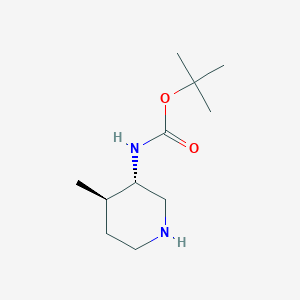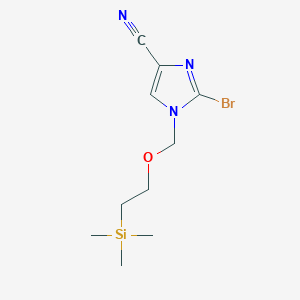
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Vue d'ensemble
Description
This compound contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The presence of the bromine atom indicates that it could potentially be used in substitution reactions. The trimethylsilyl ethoxy group is a common protecting group in organic synthesis, often used to protect sensitive alcohol functionalities during chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromine atom and the trimethylsilyl ethoxy group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, the linear bromine-carbon bond, and the tetrahedral silicon atom in the trimethylsilyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic bromine atom and the nucleophilic nitrogen atoms in the imidazole ring. The trimethylsilyl group could potentially be removed under certain conditions, revealing an alcohol group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and the nonpolar trimethylsilyl group could give it unique solubility properties .Applications De Recherche Scientifique
Halogenation of SEM-Protected 2,2′-Bi-H-Imidazole
- In a study by Matthews, Whitten, and MccarthyJames (1987), the halogenation of 2,2′-Bi-1H-imidazole, when protected with the [2-(trimethylsilyl)ethoxy]methyl (SEM) blocking group, resulted in the synthesis of monohalogenated derivatives. This process demonstrates the application of the compound in the synthesis of specialized halogenated imidazoles (Matthews, Whitten, & MccarthyJames, 1987).
Synthesis of Cyano-Substituted 2-Carboxyimidazoles
- Wall, Schubert, and IlligCarl (2008) reported the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate. This study showcases the compound's use in creating cyano-substituted imidazoles, an important step in chemical synthesis (Wall, Schubert, & IlligCarl, 2008).
Synthesis of Thieno-Extended Purines
- Hawkins, Iddon, and Longthorne (1995) synthesized 1-Benzyl-4-bromoimidazole-5-carbonitriles using a method resistant to nucleophilic displacement, showing the compound's role in the synthesis of complex imidazole derivatives (Hawkins, Iddon, & Longthorne, 1995).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) synthesized a series of imidazole derivatives, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, and evaluated their antioxidant and antimicrobial activities. This study highlights the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).
Nucleoside Synthesis
- Gosselin, Imbach, Townsend, and Panzica (1979) demonstrated the synthesis of nucleosides using the trimethylsilyl derivative of imidazole-2-thione. This showcases the compound's use in nucleoside synthesis, an important area in medicinal chemistry (Gosselin, Imbach, Townsend, & Panzica, 1979).
Protecting Group in Lithiation Reactions
- Fugina, Holzer, and Wasicky (1992) found that the [2-(trimethylsilyl)ethoxy]methyl function serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. This highlights the compound's utility in protecting sensitive groups during complex chemical reactions (Fugina, Holzer, & Wasicky, 1992).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile” is primarily used as a reagent in the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using this compound .
Mode of Action
This compound interacts with its targets (amines, alcohols, phenols, and carboxy groups) by forming a protective group around them . This protective group shields these functional groups from unwanted reactions during a synthetic process, allowing for selective and controlled chemical reactions.
Biochemical Pathways
The compound is involved in the synthesis of Teoc-protected amines via alcoholysis of the corresponding isocyanates . It is also used as a protecting reagent for carboxyl and phosphate groups .
Result of Action
The primary result of the action of “1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile” is the protection of sensitive functional groups (amines, alcohols, phenols, and carboxy groups) during chemical reactions . This allows for selective reactions to occur without interference from these functional groups.
Action Environment
The action of “1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store this compound at a temperature of −20°C . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and efficacy .
Propriétés
IUPAC Name |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFZSWZSHTGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)
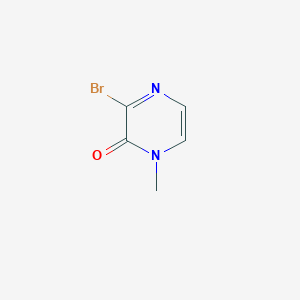
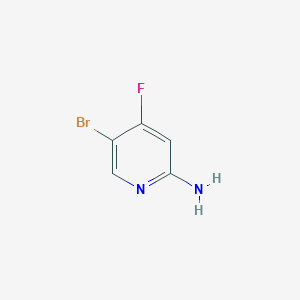


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
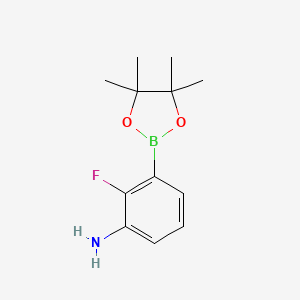


![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
